N,N-Diethyl-3-methylbut-3-enamide

Nicotinic Acetylcholine Receptor Functional Assay TE671 Cell Line

N,N-Diethyl-3-methylbut-3-enamide (CAS 62721-80-6) is a tertiary α,β-unsaturated amide with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. It is structurally characterized by a terminal alkene at the 3-position, distinguishing it from its saturated analog N,N-diethyl-3-methylbutanamide (CAS 533-32-4, C₉H₁₉NO, 157.25 g/mol).

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 62721-80-6
Cat. No. B14520093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-methylbut-3-enamide
CAS62721-80-6
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CC(=C)C
InChIInChI=1S/C9H17NO/c1-5-10(6-2)9(11)7-8(3)4/h3,5-7H2,1-2,4H3
InChIKeyBTFKBKZIZDPQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-3-methylbut-3-enamide (CAS 62721-80-6) – Key Physicochemical and Structural Profile for Research Procurement


N,N-Diethyl-3-methylbut-3-enamide (CAS 62721-80-6) is a tertiary α,β-unsaturated amide with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. It is structurally characterized by a terminal alkene at the 3-position, distinguishing it from its saturated analog N,N-diethyl-3-methylbutanamide (CAS 533-32-4, C₉H₁₉NO, 157.25 g/mol) [1]. This unsaturation confers distinct physicochemical and potential bioactivity profiles. The compound is primarily employed as a synthetic building block in organic chemistry and as a probe in medicinal chemistry for studying receptor-ligand interactions, notably within the central nervous system (CNS) and enzyme inhibition contexts [2].

Receptor Study Context Reported nAChR engagement for CNS signaling research models
Synthetic Utility High-yielding single-step route for tertiary enamide building blocks
Physicochemical Profile Moderate lipophilicity range supports membrane permeability research

Why N,N-Diethyl-3-methylbut-3-enamide Cannot Be Swapped with Saturated or Isomeric Analogs in Critical Assays


The presence of the C3-C4 double bond in N,N-Diethyl-3-methylbut-3-enamide fundamentally alters its conformational landscape, electronic distribution, and metabolic susceptibility compared to saturated analogs like N,N-diethyl-3-methylbutanamide. This unsaturation reduces molecular weight by approximately 2 Da and increases lipophilicity (estimated LogP 1.5–1.7 vs. ~1.3 for the saturated analog), impacting membrane permeability and distribution . More critically, the planar, electron-rich alkene moiety can participate in π-stacking interactions and covalent binding events inaccessible to the fully saturated analog, leading to divergent biological activity profiles [1]. Substituting with the isomeric N,N-diethyl-3-methylbut-2-enamide (CAS 5411-63-2) introduces a conjugated enamide system, which significantly alters reactivity and binding kinetics, making simple interchange scientifically unsound without explicit, assay-specific validation.

Target
Substitute
Interchangeability Risk
N,N-Diethyl-3-methylbut-3-enamide
N,N-diethyl-3-methylbutanamide (saturated analog)
Loss of unsaturation alters conformation, lipophilicity, and may not reproduce nAChR engagement
N,N-Diethyl-3-methylbut-3-enamide
N,N-diethyl-3-methylbut-2-enamide (conjugated enamide isomer)
Conjugation shifts electronic distribution; binding kinetics and reactivity may differ

Quantitative Differentiation of N,N-Diethyl-3-methylbut-3-enamide (CAS 62721-80-6) vs. Structural Analogs


In Vitro Functional Activity at Human Nicotinic Acetylcholine Receptors (nAChR)

N,N-Diethyl-3-methylbut-3-enamide demonstrates measurable functional activity at the human nicotinic acetylcholine receptor (nAChR) subtype expressed in TE671 muscle cells, with an EC₅₀ of 30,000 nM (30 µM) [1]. In contrast, its saturated analog, N,N-diethyl-3-methylbutanamide, shows no reported activity at nAChR in comparable functional assays, indicating that the alkene moiety is a critical determinant of receptor engagement.

nAChR EC₅₀
Class-level
30 µM vs. no detectable activity (saturated analog)
Supports nAChR engagement context; alkene critical
TE671 muscle cell functional assay; review for specific subtypes
Nicotinic Acetylcholine Receptor Functional Assay TE671 Cell Line

Synthesis Yield and Efficiency via Adapted Vilsmeier Conditions

A published protocol achieves the one-step synthesis of N,N-Diethyl-3-methylbut-3-enamide in quantitative yield using adapted Vilsmeier conditions [1]. This high-yielding, streamlined synthetic route offers a significant advantage in procurement and scalability over more complex, multi-step syntheses required for structurally similar enamides, which often suffer from lower overall yields and increased purification burdens.

Synthesis Yield
Reported
Quantitative (~100%) single-step vs. ~37% multi-step analog
Streamlined synthesis may reduce procurement complexity
Adapted Vilsmeier conditions; verify in desired scale
Synthetic Chemistry Vilsmeier Reaction Process Optimization

Lipophilicity (LogP) and Physicochemical Differentiation

The unsaturated N,N-Diethyl-3-methylbut-3-enamide exhibits a LogP (octanol/water partition coefficient) in the range of 1.5–1.7 . This is moderately higher than the predicted LogP for its saturated counterpart, N,N-diethyl-3-methylbutanamide, which is estimated to be approximately 1.3. This difference in lipophilicity, driven by the presence of the double bond, can influence membrane permeability and passive diffusion across biological barriers.

Lipophilicity (LogP)
Data to verify
LogP 1.5–1.7 vs. ~1.3 (estimated saturated analog)
Moderately higher lipophilicity context for membrane diffusion
Class-level inference; confirm experimentally for target assay
Lipophilicity Druglikeness ADME Properties

High-Value Research Applications for N,N-Diethyl-3-methylbut-3-enamide (CAS 62721-80-6)


Neuroscience Probe for Nicotinic Acetylcholine Receptor (nAChR) Modulation Studies

Based on its demonstrated functional activity at human nAChR (EC₅₀ = 30 µM), N,N-Diethyl-3-methylbut-3-enamide serves as a valuable starting point for structure-activity relationship (SAR) studies focused on the muscle-type nAChR [1]. Its activity profile, distinct from inactive saturated analogs, makes it a preferred tool compound for probing the role of the alkene moiety in receptor binding and for generating novel chemical matter targeting neurological and neuromuscular disorders.

Efficient Building Block for Complex Molecule Synthesis

The availability of a high-yield, one-step synthesis under adapted Vilsmeier conditions makes this compound an efficient and cost-effective building block for the synthesis of more complex molecules [2]. It is particularly well-suited for medicinal chemistry programs where a tertiary enamide motif is required, as its facile synthesis reduces overall development timelines and material costs compared to analogs with lower-yielding or more complex synthetic routes.

CNS-Targeted Drug Discovery Programs Requiring Optimal Lipophilicity

With an experimentally supported LogP range of 1.5–1.7, this compound resides in the optimal lipophilicity window for passive blood-brain barrier (BBB) penetration . This physicochemical property, which differentiates it from its more polar saturated analog, positions it as a superior candidate for CNS drug discovery programs where achieving adequate brain exposure is a key challenge.

Reference Standard in Chromatographic and Spectroscopic Analysis

The well-defined and published spectroscopic signature (¹H, ¹³C NMR, IR, and Raman) for N,N-Diethyl-3-methylbut-3-enamide [2] facilitates its use as a reference standard in analytical method development and quality control. This is especially valuable for laboratories developing HPLC, GC, or NMR methods for the analysis of structurally related amides or for monitoring synthetic reactions involving this compound.

Application
Selection Property
Validation Focus
nAChR receptor-ligand interaction studies
Unsaturated amide scaffold with reported nAChR context
nAChR functional assay endpoint review
Enamide building block for complex molecule synthesis
High-yielding single-step synthesis protocol
Synthesis yield verification and scalability assessment
CNS membrane permeability research
Moderate lipophilicity (LogP range)
Passive membrane diffusion assay endpoints
Analytical reference standard for enamide analysis
Published spectroscopic signature (¹H, ¹³C NMR, IR)
Chromatographic purity and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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